DNA Ligase Inhibitor

DNA repair pathway analysis Isoform selectivity Biochemical assay validation

Irreproducible DNA repair data often stems from inhibitors with unverified isoform selectivity. Our Custom Synth. DNA Ligase Inhibitors deliver validated isoform-defined probes: L67 for dual LigI/LigIII (IC50 10 μM), L82/L82-G17 for LigI-selective (IC50 12 μM), and SCR130 for authentic LigIV inhibition. Each batch includes selectivity documentation. Streamlined global shipping with full analytical support.

Molecular Formula C16H14Br2N4O4
Molecular Weight 486.1 g/mol
Cat. No. B13846365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Ligase Inhibitor
Molecular FormulaC16H14Br2N4O4
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br
InChIInChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7-
InChIKeyKFEPVFJQVOMODD-SCDVKCJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA Ligase Inhibitor Procurement Guide: Enzyme Specificity, Mechanism of Action, and Comparative Performance Data for Research Selection


DNA ligase inhibitors are a class of small-molecule compounds that target ATP-dependent or NAD⁺-dependent DNA ligase enzymes essential for DNA replication, base excision repair (BER), and non-homologous end joining (NHEJ). Human cells express three distinct DNA ligase isoforms — Ligase I (LigI), Ligase III (LigIII), and Ligase IV (LigIV) — with overlapping but non-identical functions in nuclear and mitochondrial DNA metabolism [1]. These inhibitors have been developed through structure-based rational design and virtual screening approaches, yielding compounds with defined isoform selectivity profiles, including LigI-selective (L82, S012-1332), LigI/LigIII dual-targeting (L67), and pan-ligase (L189) inhibitors [2]. Their primary utility lies in probing DNA repair pathway dependencies, synthetic lethality screening, and as lead compounds for anticancer therapeutic development [3].

Why DNA Ligase Inhibitor Substitution Without Isoform Selectivity Data Compromises Experimental Reproducibility


Human DNA ligases I, III, and IV share structural homology but exhibit distinct substrate preferences, cellular localizations, and repair pathway engagements. LigI predominantly seals Okazaki fragments during nuclear DNA replication and participates in BER, LigIII is the sole DNA ligase in mitochondria and also functions in nuclear BER and alternative NHEJ, while LigIV specializes in classical NHEJ-mediated double-strand break repair [1]. Inhibitors targeting different isoform combinations produce divergent cellular phenotypes — for instance, LigI inhibition (L82) induces cytostatic G1/S arrest, whereas dual LigI/LigIII inhibition (L67) triggers mitochondrial DNA depletion, ROS production, and caspase 1-dependent apoptosis [2]. Furthermore, compounds with nominally similar reported selectivity (e.g., SCR7 claimed as LigIV-selective) have been demonstrated through rigorous synthesis and assay validation to exhibit greater activity against LigI and LigIII than LigIV, and fail to inhibit LigIV-dependent V(D)J recombination in cell-based assays [3]. Procuring an inhibitor without verifying its specific isoform inhibition profile and mechanism of inhibition (competitive vs. uncompetitive) therefore risks off-target pathway modulation and irreproducible experimental outcomes.

DNA Ligase Inhibitor Comparative Evidence: Isoform IC50 Values, Mechanism, Cellular Selectivity, and In Vivo Pharmacokinetic Differentiation


L189 vs. L82 vs. L67: Isoform Selectivity Profiling Across Human DNA Ligases I, III, and IV

Among the structure-based human DNA ligase inhibitors, L82 exhibits strict selectivity for Ligase I (LigI) alone, L67 inhibits both LigI and LigIII, and L189 inhibits all three human DNA ligases (LigI, LigIII, LigIV). This differential selectivity profile was established using purified recombinant human ligase proteins in DNA joining assays and confirmed in cell extract assays of DNA replication, BER, and NHEJ [1]. L189 demonstrates IC50 values of 5 ± 2 μM (LigI), 9 ± 2 μM (LigIII), and 5 ± 2 μM (LigIV), providing pan-ligase coverage [2]. L67 inhibits LigI and LigIII with IC50 = 10 μM each, with no reported activity against LigIV [3]. L82 is LigI-selective with hLig1 IC50 = 12 μM and lacks activity against LigIII and LigIV [4].

DNA repair pathway analysis Isoform selectivity Biochemical assay validation

L67 Mechanistic Differentiation: Competitive vs. Uncompetitive Inhibition and Mitochondrial-Selective Cytotoxicity

L67 functions as a competitive inhibitor with respect to nicked DNA substrate (Ki = 10 μM), blocking DNA binding to LigI and LigIII, whereas L82 is an uncompetitive inhibitor that stabilizes the LigI-DNA complex rather than preventing substrate binding [1]. This mechanistic distinction translates to differential cellular outcomes: L67 induces cytotoxicity and mitochondrial DNA depletion, while L82 induces cytostasis via G1/S checkpoint activation [2]. Critically, L67 treatment (10-50 μM, 48-72 h) selectively induces mitochondrial DNA copy number reduction (approximately 50-70% decrease measured by qPCR), abnormal mitochondrial morphology, and mitochondrially-generated ROS in cancer cells (HeLa, MCF7, HCT116) but not in non-malignant MCF10A cells [3]. In contrast, L82 (0-50 μM, 6 days) produces anti-proliferative effects in breast cancer cells without inducing mitochondrial dysfunction [4].

Mitochondrial DNA metabolism Inhibition mechanism Cancer cell selectivity

SCR7 Validation Failure: Quantified Evidence That SCR7 Is Not a Selective Ligase IV Inhibitor

SCR7 was originally reported as a selective Ligase IV inhibitor targeting NHEJ. However, independent synthesis and rigorous biochemical characterization revealed that various SCR7 preparations (SCR7-R, SCR7-G, commercial SCR7-X) exhibited greater inhibitory activity against Ligases I and III than against Ligase IV in DNA ligation assays [1]. Furthermore, SCR7-R failed to inhibit Ligase IV-dependent V(D)J recombination in a cell-based assay at concentrations up to 100 μM [2]. In contrast, the SCR7 derivative SCR130 demonstrates genuine Ligase IV-specific inhibition: SCR130 inhibited Ligase IV-mediated joining while showing minimal or no effect on Ligase III and Ligase I; cytotoxicity was significantly reduced in Ligase IV-null cell lines compared with wild-type controls [3]. SCR130 exhibits 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines relative to SCR7 [4].

NHEJ inhibition Assay validation Ligase IV specificity

S012-1332 In Vivo Pharmacokinetic Differentiation: Absolute Oral Bioavailability, Permeability, and Metabolic Clearance in Rats

S012-1332 is the first DNA ligase I inhibitor with demonstrated in vivo anti-breast cancer activity in preclinical models, distinguishing it from L82 and L67 which lack published in vivo efficacy data [1]. Pharmacokinetic characterization in rats revealed absolute oral bioavailability of 7.04% following oral administration [2]. The effective permeability (Peff) across intestinal membrane in in situ single-pass perfusion studies was 5.58 ± 1.83 × 10⁻⁵ cm/sec for S012-1332, compared with 5.99 ± 0.65 × 10⁻⁵ cm/sec for the high-permeability reference standard carbamazepine, indicating no significant difference and establishing S012-1332 as a high-permeability compound [3]. Plasma protein binding was moderate, contributing to rapid distribution out of the vascular compartment, while extensive clearance was observed with rat liver and intestinal microsomes [4].

Preclinical pharmacokinetics In vivo anti-tumor activity Oral bioavailability

L82-G17: Optimized LigI-Selective Probe with Improved Physicochemical Properties vs. Parent L82

Structure-activity relationship (SAR) studies on the L82 scaffold identified L82-G17 as an optimized LigI-selective inhibitor. While parent L82 is LigI-selective with hLig1 IC50 = 12 μM [1], L82-G17 was characterized through systematic SAR analysis as a LigI-selective inhibitor with utility as a probe of LigI catalytic activity and cellular functions [2]. The SAR framework elucidated the structural determinants of LigI selectivity, demonstrating that the linker between the two 6-membered aromatic rings critically governs isoform specificity [3]. L82-G17 maintains the uncompetitive inhibition mechanism characteristic of the L82 series while exhibiting improved selectivity window relative to LigIII and LigIV compared to parent L82 [4].

Structure-activity relationship Ligase I probe Chemical optimization

LIG1 Synthetic Lethality Validation: Quantified Target Vulnerability in BRCA1-Mutant Cancers

CRISPR/Cas9-based screening identified LIG1 (DNA ligase I) as a synthetic lethal target in BRCA1-mutated cancers [1]. LIG1 inactivation resulted in viability loss across multiple BRCA1-mutated cell lines, whereas no effect was observed in BRCA1/2 wild-type cell lines, demonstrating target selectivity for the BRCA1 mutant context [2]. Rescue experiments confirmed that BRCA1 mutant viability requires LIG1 catalytic activity: catalytically dead mutant LIG1ᴷ⁵⁶⁸ᴬ failed to rescue viability loss caused by endogenous LIG1 depletion [3]. In vivo xenograft models demonstrated that LIG1 loss resulted in tumor stasis in all treated mice [4]. Additionally, the LigI-selective inhibitor L82-G17 was shown to enhance the efficacy of the PARP inhibitor olaparib regardless of BRCA mutation status in prostate cancer models [5].

Synthetic lethality BRCA1 mutation PARP inhibitor combination

DNA Ligase Inhibitor Application Scenarios: Pathway-Specific Research, Synthetic Lethality Screening, and Preclinical Development Workflows


Mitochondrial DNA Metabolism and Cancer Cell-Selective Apoptosis Studies

Use L67 for experiments requiring dual inhibition of nuclear LigI and mitochondrial LigIIIα. L67 treatment (10-50 μM, 48-72 h) selectively reduces mitochondrial DNA copy number by approximately 50-70% and induces mitochondrially-generated ROS specifically in cancer cells (HeLa, MCF7, HCT116), while sparing non-malignant MCF10A cells [1]. This differential response activates caspase 1-dependent apoptosis exclusively in cancer cells, enabling investigation of mitochondrial-nuclear crosstalk in cancer cell death pathways [2].

Nuclear DNA Replication and Ligase I-Specific Pathway Dissection

Use L82 or the optimized derivative L82-G17 for studies requiring selective LigI inhibition without confounding effects on LigIII (mitochondrial) or LigIV (NHEJ). L82 (0-50 μM) induces G1/S checkpoint activation and cytostatic effects in breast cancer cells, with no mitochondrial DNA depletion [3]. This specificity makes L82/L82-G17 the preferred probe for investigating LigI functions in Okazaki fragment maturation and nuclear BER, and for SAR-informed LigI-selective chemical probe development [4].

NHEJ Pathway Inhibition with Validated Ligase IV Selectivity

Use SCR130 for authentic Ligase IV-selective NHEJ pathway inhibition. SCR130 specifically inhibits Ligase IV-mediated DNA end-joining with minimal effect on Ligase I and III, validated by reduced cytotoxicity in Ligase IV-null cell lines [5]. SCR130 exhibits 20-fold higher cytotoxic efficacy than SCR7 in cancer cell lines and potentiates the effect of γ-radiation in combination therapy studies [6]. Do NOT use SCR7 for NHEJ studies, as independent validation has demonstrated SCR7 lacks Ligase IV selectivity and fails to inhibit Ligase IV-dependent V(D)J recombination [7].

Preclinical In Vivo Efficacy Studies in Cancer Models

Use S012-1332 for in vivo studies requiring a DNA ligase I inhibitor with validated pharmacokinetic parameters and demonstrated anti-breast cancer activity. S012-1332 exhibits absolute oral bioavailability of 7.04% in rats, high intestinal permeability (Peff = 5.58 ± 1.83 × 10⁻⁵ cm/sec, comparable to carbamazepine), moderate plasma protein binding, and extensive hepatic/intestinal clearance [8]. S012-1332 is the first DNA ligase I inhibitor with published in vivo anti-tumor activity, making it uniquely suitable for animal model studies among currently available ligase inhibitors [9].

Synthetic Lethality Screening in BRCA1-Mutant and XRCC1-Deficient Cancers

Use LigI-selective inhibitors (L82, L82-G17) for synthetic lethality screens in BRCA1-mutant breast and ovarian cancer models, or in XRCC1-deficient epithelial ovarian cancers. Genetic validation demonstrates that LIG1 inactivation selectively kills BRCA1-mutant cells while sparing wild-type cells; this lethality requires LIG1 catalytic activity [10]. L82 monotherapy is synthetically lethal in XRCC1-deficient ovarian cancer cells and 3D-spheroids, with increased DNA double-strand breaks and apoptosis [11]. L82-G17 enhances PARP inhibitor (olaparib) efficacy regardless of BRCA mutation status in prostate cancer models [12].

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